"N-(tert-Butyl)-3-methylpyridin-2-amine" physical and chemical properties
"N-(tert-Butyl)-3-methylpyridin-2-amine" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(tert-Butyl)-3-methylpyridin-2-amine, a versatile heterocyclic amine with significant potential in medicinal chemistry and organic synthesis. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Introduction and Strategic Importance
N-(tert-Butyl)-3-methylpyridin-2-amine (CAS No. 1235305-63-1) is a substituted aminopyridine that has garnered interest as a valuable building block in the synthesis of complex organic molecules. Its structural features, including a sterically hindered tert-butyl group and a methyl-substituted pyridine ring, impart unique reactivity and physicochemical properties. These characteristics make it a compelling scaffold for the design of novel therapeutic agents and specialized chemical entities. The strategic placement of the amino and methyl groups on the pyridine ring allows for diverse functionalization, rendering it a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its utility also extends to coordination chemistry, where it can serve as a ligand for the formation of metal complexes with catalytic or material science applications.[1]
Figure 1: 2D structure of N-(tert-Butyl)-3-methylpyridin-2-amine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development. The table below summarizes the known and predicted properties of N-(tert-Butyl)-3-methylpyridin-2-amine.
| Property | Value | Source |
| CAS Number | 1235305-63-1 | [2] |
| Molecular Formula | C₁₀H₁₆N₂ | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| Boiling Point | 261 °C | [1] |
| Density | 0.977 g/cm³ | [1] |
| Flash Point | 112 °C | [1] |
| pKa (predicted) | 7.07 ± 0.10 | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available | [1] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of chemical compounds. The following sections detail the expected spectroscopic signatures of N-(tert-Butyl)-3-methylpyridin-2-amine based on the analysis of its functional groups and structural analogs.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the various proton environments. The following are predicted chemical shifts and multiplicities:
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Pyridine Ring Protons: Three signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the 6-position is likely to be the most downfield, appearing as a doublet. The protons at the 4- and 5-positions will appear as a doublet of doublets and a doublet, respectively, with coupling constants typical for pyridyl systems.
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tert-Butyl Protons: A sharp singlet integrating to nine protons is expected in the upfield region (typically δ 1.2-1.5 ppm).
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Methyl Protons: A singlet integrating to three protons is anticipated for the methyl group on the pyridine ring (typically δ 2.2-2.5 ppm).
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Amine Proton: A broad singlet for the N-H proton is expected, the chemical shift of which will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Predicted chemical shifts are as follows:
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Pyridine Ring Carbons: Five distinct signals are expected in the downfield region (typically δ 110-160 ppm). The carbon bearing the amino group (C2) will be significantly upfield compared to the other sp² carbons.
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tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (typically δ 50-60 ppm) and one for the three equivalent methyl carbons (typically δ 28-32 ppm).
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Methyl Carbon: A signal for the methyl group on the pyridine ring is expected in the upfield region (typically δ 15-25 ppm).
FT-IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorptions for the amine and aromatic functionalities:
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N-H Stretch: A single, sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ for the secondary amine N-H stretching vibration.
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C-H Stretches: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the tert-butyl and methyl groups will be observed just below 3000 cm⁻¹.
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C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
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C-N Stretch: The C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164. The fragmentation pattern is likely to be dominated by the loss of a methyl group from the tert-butyl moiety to form a stable [M-15]⁺ ion, which would be the base peak. Further fragmentation could involve the loss of the entire tert-butyl group.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to N-(tert-Butyl)-3-methylpyridin-2-amine involves the nucleophilic aromatic substitution of a suitable 2-halopyridine derivative with tert-butylamine. The starting material, 2-bromo-3-methylpyridine, is commercially available.
Figure 2: Proposed synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure that would require optimization for this specific transformation.
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Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-3-methylpyridine (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).
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Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by tert-butylamine (1.2-1.5 equiv) via syringe.
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Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with stirring for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
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Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The choice of a palladium catalyst and a bulky electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The base is essential for the deprotonation of the amine, and the inert atmosphere prevents the degradation of the catalyst.
Reactivity Profile
The reactivity of N-(tert-Butyl)-3-methylpyridin-2-amine is dictated by the interplay of its functional groups:
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Amino Group: The secondary amine can act as a nucleophile, a base, or a directing group in electrophilic aromatic substitution reactions. The bulky tert-butyl group can sterically hinder reactions at the nitrogen center.
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Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The amino group at the 2-position is an activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. This makes the 4- and 6-positions susceptible to electrophilic attack.
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Ligand Properties: The nitrogen atoms of the pyridine ring and the amino group can coordinate to metal centers, making it a bidentate ligand in coordination chemistry.
Safety and Handling
While a specific, comprehensive safety data sheet for N-(tert-Butyl)-3-methylpyridin-2-amine is not widely available, information from structurally related aminopyridines suggests that it should be handled with care.
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General Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicology: Aminopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.
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First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Applications in Drug Discovery
The substituted 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of N-(tert-Butyl)-3-methylpyridin-2-amine offers opportunities for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the methyl group provides a handle for further structural modifications. Its potential applications span a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
Conclusion
N-(tert-Butyl)-3-methylpyridin-2-amine is a valuable and versatile chemical entity with significant potential for applications in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its known and predicted properties, synthesis, and reactivity. Further experimental investigation is warranted to fully elucidate its physical properties and explore its utility in the development of novel chemical matter.
References
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PubChem. N-(tert-Butyl)-3-methylpyridin-2-amine. [Link]
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LookChem. Cas 1235305-63-1,N-(tert-butyl)-3-methylpyridin-2-amine. [Link]
